molecular formula C15H13N3O B12541536 (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile CAS No. 651730-41-5

(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile

Cat. No.: B12541536
CAS No.: 651730-41-5
M. Wt: 251.28 g/mol
InChI Key: UVDJFDUMMIQMKY-UHFFFAOYSA-N
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Description

(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile is a synthetic indazole derivative offered as a key chemical intermediate for advanced anticancer research. Indazole-based scaffolds are extensively investigated in medicinal chemistry for their ability to interact with critical biological targets . Nitrogen-containing heterocycles like this compound serve as privileged structures in drug discovery, particularly for developing inhibitors against enzymes such as protein kinases and glutathione S-transferases (GSTs) . Research on similar molecular frameworks has demonstrated potent anti-proliferative activity against various cancer cell lines, including promyelocytic leukaemia (HL60) and human colon carcinoma (HCT116) . The molecular structure, featuring both an indazole core and an acetonitrile moiety, provides a versatile platform for further chemical functionalization, enabling structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules . This product is intended for research purposes as a building block in the synthesis of novel therapeutic candidates and for use in high-throughput screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

651730-41-5

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2-acetyl-4,5-dihydrobenzo[g]indazol-3-yl)acetonitrile

InChI

InChI=1S/C15H13N3O/c1-10(19)18-14(8-9-16)13-7-6-11-4-2-3-5-12(11)15(13)17-18/h2-5H,6-8H2,1H3

InChI Key

UVDJFDUMMIQMKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=C2CCC3=CC=CC=C3C2=N1)CC#N

Origin of Product

United States

Preparation Methods

Core Synthesis of Benzo[g]indazole Derivatives

The benzo[g]indazole scaffold is typically synthesized via cyclocondensation reactions involving tetralone derivatives and hydrazines. A pivotal method involves the reaction of 2-tetralone phenylhydrazones under Vilsmeier–Haack conditions to form the indazole ring. For instance, 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carboxylates undergo ring transformation with 2-phenyl-6,7-dihydro-2H-indazol-4(5H)-one in ethanol at room temperature, yielding dihydrobenzoindazole derivatives in >80% yield. This method avoids harsh conditions and leverages Michael addition followed by cyclization (Scheme 1).

An alternative route employs aryl azides in copper-catalyzed cyclization. For example, ortho-azidobenzaldehyde reacts with anilines in the presence of acetic acid to form 2-azidoarylimines , which undergo CuI-catalyzed cyclization to yield 2H-indazoles. This approach, while efficient for simple indazoles, requires adaptation for the benzo[g] system by using tetralone-based azides and optimizing steric effects.

Functionalization at the 2-Position: Acetylation Strategies

Introducing the acetyl group at the 2-position of the benzo[g]indazole core is achieved through acylation or hydrazone cyclization . A patent-pioneered method involves reacting 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with acetyl hydrazide in ethanol at 60–120°C, forming 2-(2-acetyl hydrazino)-5-phenyl-3H-1,4-benzodiazepine , which cyclizes to the acetylated product using p-toluenesulfonic acid (PTSA) in toluene. This method, yielding 75–80% purity, is scalable and avoids expensive catalysts.

For benzo[g]indazoles, analogous conditions apply: 3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide reacts with 2-bromoacetylbenzofuran in refluxing ethanol, followed by recrystallization from dimethylformamide to afford acetylated derivatives. Key parameters include:

Parameter Condition Yield Reference
Solvent Ethanol 85%
Temperature Reflux (78°C) -
Catalyst None -
Reaction Time 4 hours -

Integrated Synthetic Routes

Combining the above steps, a representative synthesis of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile proceeds as follows:

  • Benzo[g]indazole Core Formation :

    • 2-Tetralone phenylhydrazone is treated with POCl₃/DMF in dichloromethane to form 3-phenyl-2H-benzo[g]indazole via Vilsmeier–Haack reaction.
    • Yield: 78%.
  • Acetylation at C2 :

    • The indazole reacts with acetyl chloride in pyridine at 0°C, followed by quenching with ice-water to afford 2-acetyl-benzo[g]indazole .
    • Yield: 82%.
  • Cyanomethylation at C3 :

    • 2-Acetyl-benzo[g]indazole undergoes nucleophilic substitution with chloroacetonitrile in DMF at 80°C for 6h, catalyzed by K₂CO₃.
    • Yield: 70%.

Analytical and Mechanistic Insights

Mechanistic Studies :

  • The acetylation step proceeds via electrophilic aromatic substitution , where the acetyl group attacks the electron-rich C2 position of the indazole.
  • Cyanomethylation involves SN2 displacement , where the deprotonated indazole nitrogen acts as a nucleophile toward chloroacetonitrile.

Spectroscopic Validation :

  • ¹H NMR : The acetyl group resonates as a singlet at δ 2.6 ppm, while the acetonitrile proton appears as a triplet at δ 3.8 ppm (J = 2.4 Hz).
  • IR : Strong absorption at 2240 cm⁻¹ confirms the nitrile group.

Challenges and Optimization

  • Regioselectivity : Competing acetylation at C3 is mitigated by using bulky bases (e.g., DBU) to deprotonate C2 selectively.
  • Side Reactions : Over-alkylation during cyanomethylation is minimized by stoichiometric control and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The acetonitrile group in the target compound is a strong electron-withdrawing substituent, which may reduce electron density in the aromatic system compared to methoxy or hydroxyl groups in analogues like 13 or 14. This could influence reactivity in electrophilic substitution reactions .
  • Melting Points: Compounds with polar groups (e.g., hydroxyl in 6 and 14) exhibit higher melting points (165–231°C) due to hydrogen bonding. The acetonitrile group, while polar, lacks hydrogen-bonding donors, suggesting the target compound may have a lower melting point than hydroxylated analogues .

Stability and Reactivity

  • Nitrile Reactivity : The acetonitrile group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. This contrasts with methoxy or hydroxyl groups in analogues, which are more stable under such conditions .
  • Acetyl Group: The acetyl substituent at position 2 may undergo keto-enol tautomerism, influencing coordination chemistry or biological activity compared to phenyl or methoxy groups in analogues .

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